molecular formula C23H16FN5O2 B11452595 N-(4-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

N-(4-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11452595
M. Wt: 413.4 g/mol
InChI Key: YJLFFQJQRNLWHQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the benzoxazole and triazole intermediates with the 4-fluorophenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the benzoxazole moiety could participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
  • N-(4-bromophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
  • N-(4-methylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of the fluorophenyl group in N-(4-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide may confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its analogs with different substituents.

Properties

Molecular Formula

C23H16FN5O2

Molecular Weight

413.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide

InChI

InChI=1S/C23H16FN5O2/c1-14-21(23(30)25-17-9-7-16(24)8-10-17)26-28-29(14)18-11-12-20-19(13-18)22(31-27-20)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,30)

InChI Key

YJLFFQJQRNLWHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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